molecular formula C17H16FN5O2S B305323 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No. B305323
M. Wt: 373.4 g/mol
InChI Key: YCGMXQUUJWTFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide have been studied extensively. It has been shown to reduce the growth of cancer cells in vitro and in animal models. It has also been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide in lab experiments is its potential for use as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain research applications.

Future Directions

There are several future directions for research involving 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to study its potential use in other research applications, such as neurodegenerative diseases and infectious diseases. Additionally, future research could focus on understanding its mechanism of action and identifying any potential side effects.
In conclusion, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound with potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in scientific research.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoro-N-(2-fluorophenyl)acetamide and 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable solvent and catalyst. The reaction is carried out under specific conditions to obtain the desired product.

Scientific Research Applications

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Product Name

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Molecular Formula

C17H16FN5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN5O2S/c18-13-8-4-5-9-14(13)20-16(24)11-26-17-22-21-15(23(17)19)10-25-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24)

InChI Key

YCGMXQUUJWTFIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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